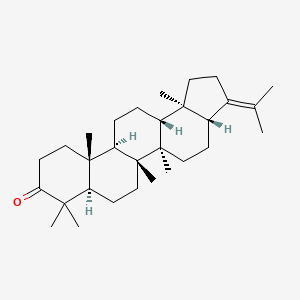

17beta(H)-HOP-21(22)-EN-3-ONE

Description

Structure

3D Structure

Properties

IUPAC Name |

(3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h21-24H,9-18H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZCFZIEUJGSQA-QPYQYMOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms for 17beta H Hop 21 22 En 3 One

The Building Blocks: Precursor Molecules and Metabolic Intermediates

The biosynthesis of 17beta(H)-hop-21(22)-en-3-one, like all terpenoids, begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). jmb.or.kr These fundamental units are synthesized through one of two primary metabolic routes: the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway, with the latter being more common in bacteria. wikipedia.org

Through a series of condensation reactions, IPP and DMAPP are sequentially built up to form farnesyl pyrophosphate (FPP). The enzyme squalene (B77637) synthase then catalyzes the head-to-head condensation of two FPP molecules to yield the C30 triterpenoid (B12794562), squalene. wikipedia.org Squalene is the pivotal acyclic precursor that undergoes a remarkable cyclization to form the characteristic pentacyclic hopane (B1207426) skeleton. jmb.or.krresearchgate.net In some hopanoid-producing bacteria that lack a canonical squalene synthase, a different set of enzymes, HpnC, HpnD, and HpnE, are responsible for squalene synthesis. wikipedia.org The subsequent enzymatic modifications of the hopane core, including oxidation at the C-3 position, lead to the formation of this compound.

The Master Craftsmen: Characterization of Key Biosynthetic Enzymes

The transformation of the linear squalene molecule into the complex, multi-ringed hopane structure is a feat of enzymatic catalysis, with squalene-hopene cyclase (SHC) playing the central role.

Squalene-hopene cyclase (SHC), encoded by the shc gene (also known as hpnF in some bacteria), is the key enzyme that catalyzes the intricate cyclization of squalene. wikipedia.orgnih.gov This remarkable one-step reaction involves the formation of five rings, six covalent bonds, and nine chiral centers. wikipedia.orgwikipedia.org The enzyme binds squalene in an all-chair conformation, initiating a cascade of carbocationic rearrangements that culminate in the formation of the hopene skeleton. wikipedia.orgwikipedia.org While the primary product is often hop-22(29)-ene, the enzyme can exhibit promiscuity, producing other hopene isomers and hopanol. wikipedia.orgnih.gov The formation of this compound would necessitate further enzymatic steps, including an isomerization of the double bond to the 21(22) position and oxidation at the C-3 position, likely by a dehydrogenase or oxidase. While SHC is highly specific for squalene, some variants have been shown to accept alternative substrates. nih.gov

The genes encoding the enzymes for hopanoid biosynthesis are often found clustered together in operons, facilitating coordinated regulation. jmb.or.krwikipedia.org For instance, in Streptomyces peucetius, the hop gene cluster contains genes for polyprenyl diphosphate (B83284) synthase (hopD), squalene synthases (hopAB), and squalene-hopene cyclase (hopE). jmb.or.kr The expression of these genes is tightly regulated, often in response to environmental stressors such as temperature, pH, and the presence of specific compounds. pnas.org In some cyanobacteria, the transcription of the shc gene shows a distinct temporal pattern, peaking just before the expression of nitrogenase genes, suggesting a role for hopanoids in nitrogen fixation. pnas.org

Orchestrating Production: Regulatory Mechanisms

The biosynthesis of this compound is governed by a complex interplay of regulatory mechanisms that allow organisms to modulate its production in response to their physiological needs and environmental conditions. These mechanisms can operate at both the genetic and biochemical levels.

Genetic regulation often involves transcription factors that bind to promoter regions of the hopanoid biosynthesis operons, either activating or repressing gene expression. Environmental cues, such as changes in membrane fluidity, can trigger signaling cascades that lead to the altered expression of these regulatory proteins. nih.govcaltech.edu

A Tale of Two Kingdoms: Comparative Biosynthetic Analyses

Hopanoids are predominantly found in bacteria, where they are considered structural and functional analogs of sterols in eukaryotic membranes. researchgate.netpnas.org However, hopanoids, including derivatives that could lead to this compound, have also been identified in a number of plant species, particularly ferns and some mosses. researchgate.net

While the core biosynthetic pathway starting from squalene is conserved, the genetic organization and regulatory networks can differ significantly between bacteria and plants. In bacteria, the hopanoid biosynthesis genes are typically organized in operons, allowing for efficient co-regulation. jmb.or.kr In contrast, the corresponding genes in plants are generally not clustered and are subject to the more complex regulatory systems found in eukaryotes. The presence of hopanoids in both kingdoms raises intriguing questions about the evolutionary origins of these pathways, with evidence suggesting instances of horizontal gene transfer of SHC-related genes into eukaryotic lineages. researchgate.net

Interactive Data Table: Key Enzymes in Hopanoid Biosynthesis

| Enzyme | Gene(s) | Function | Organism Example |

| Isopentenyl Pyrophosphate Isomerase | idi | Isomerization of IPP to DMAPP | Escherichia coli |

| Farnesyl Pyrophosphate Synthase | ispA | Synthesis of FPP from IPP and DMAPP | Escherichia coli |

| Squalene Synthase | sqs, hpnC/D/E | Condensation of two FPP molecules to form squalene | Zymomonas mobilis, Bradyrhizobium japonicum nih.gov |

| Squalene-Hopene Cyclase | shc, hpnF | Cyclization of squalene to hopene | Alicyclobacillus acidocaldarius wikipedia.org |

| Hopanoid C3-dehydrogenase/oxidase | (Predicted) | Oxidation of the C-3 position of the hopane ring | (Hypothetical) |

Engineering Nature: Biotechnological Modulation of Production

The potential applications of hopanoids have spurred interest in developing biotechnological strategies to enhance their production. By overexpressing key biosynthetic genes, such as those for squalene synthase and squalene-hopene cyclase, in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to significantly increase the yield of hopene, the precursor to this compound. jmb.or.krfrontiersin.org

Metabolic engineering approaches can be employed to divert the flow of precursors towards hopanoid biosynthesis. This can involve blocking competing pathways or enhancing the expression of enzymes in the upstream MEP or MVA pathways. Furthermore, protein engineering of squalene-hopene cyclase could be used to alter its product specificity, potentially favoring the formation of specific hopene isomers that are more readily converted to the desired this compound. nih.gov The development of efficient biocatalytic systems for the conversion of squalene to hopene is also a promising avenue for large-scale production. frontiersin.orgnih.gov

Chemical Synthesis and Semisynthesis of 17beta H Hop 21 22 En 3 One and Its Analogs

Total Synthesis Strategies for 17β(H)-hop-21(22)-en-3-one

The total synthesis of hopanoids is a formidable task that requires precise control over stereochemistry and regiochemistry. While the direct total synthesis of 17β(H)-hop-21(22)-en-3-one is not extensively documented in readily available literature, general strategies for constructing the hopane (B1207426) core are applicable.

A retrosynthetic analysis of the hopane skeleton, the core of 17β(H)-hop-21(22)-en-3-one, reveals several key disconnection points. A common strategy involves the construction of a tetracyclic intermediate, which can then be further elaborated to form the characteristic five-ring system. rsc.org Cationic polyolefin cyclization reactions are a powerful tool for assembling the polycyclic core in a stereocontrolled manner. rsc.org This approach mimics the biosynthetic pathway of hopanoids from squalene (B77637).

Key synthetic intermediates in the synthesis of complex polycyclic systems often include:

Polyene precursors: Linear or macrocyclic molecules containing multiple double bonds strategically positioned for cyclization. rsc.org

Functionalized cyclohexanone (B45756) derivatives: These can serve as building blocks for the A and B rings of the hopane structure.

Chiral building blocks: The use of enantiomerically pure starting materials, such as those derived from the chiral pool, is crucial for establishing the correct absolute stereochemistry of the final product. mdpi.com

A hypothetical retrosynthesis for a hopane-type structure could involve the following disconnections:

Table 1: Hypothetical Retrosynthetic Approach for a Hopane Core

| Disconnection Step | Intermediate Generated | Key Reaction Type |

| Final Ring Closure (E-ring) | Tetracyclic ketone with a side chain | Intramolecular aldol (B89426) or related cyclization |

| C/D Ring System | A/B ring system with an elaborated side chain | Diels-Alder or other cycloaddition reactions |

| A/B Ring System | Monocyclic or acyclic precursors | Robinson annulation or similar ring-forming methods |

This stepwise assembly allows for the controlled introduction of functional groups and stereocenters. The synthesis of a related hopane, 17β(H),21β(H)-hopane, highlights the complexity of these molecules.

Achieving the correct stereochemistry at the multiple chiral centers of the hopane skeleton is a primary challenge. The 17β(H) and the former 21β(H) (in the hopane precursor) configurations are crucial for the natural product's identity. mit.edu The placement of the double bond at the 21(22) position also requires regioselective control.

Stereoselective Methodologies:

Chiral auxiliaries: Attaching a chiral group to a substrate can direct the stereochemical outcome of a reaction, after which the auxiliary is removed. mdpi.com

Asymmetric catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can induce enantioselectivity in key bond-forming reactions. nih.gov

Substrate control: The existing stereocenters in a molecule can influence the stereochemistry of newly formed centers.

Regioselective Methodologies:

Directing groups: Functional groups can be used to direct reagents to a specific position on a molecule.

Protecting groups: The selective protection of certain functional groups can prevent them from reacting, thereby allowing reactions to occur at other desired locations.

Modern synthetic methods: Reactions such as the Heck reaction, Suzuki coupling, and olefin metathesis provide powerful tools for the regioselective formation of carbon-carbon bonds, including the introduction of the exocyclic double bond.

The synthesis of complex molecules often involves a combination of these strategies to achieve the desired outcome. beilstein-journals.org

Semisynthetic Approaches to 17β(H)-hop-21(22)-en-3-one from Natural Precursors

Given the complexity of the hopane skeleton, semisynthesis from readily available natural precursors is an attractive alternative to total synthesis. Triterpenoids with similar polycyclic structures can serve as starting materials. For instance, dehydration of 22-hydroxyhopan-3-one can yield a mixture of hop-21(22)-en-3-one and hop-22(29)-en-3-one. mdpi.com Isomerization under acidic conditions could potentially favor the formation of hop-17(21)-en-3-one. mdpi.com

Potential Natural Precursors:

Squalene: While not a direct precursor for semisynthesis, its cyclization product, hopene, is a fundamental building block in hopanoid biosynthesis. mdpi.com

Other hopanoids: Naturally occurring hopanoids with different oxidation patterns or side chains could be chemically modified to yield 17β(H)-hop-21(22)-en-3-one. Hop-22(29)-en-3-one and its corresponding acetate (B1210297) have been identified in various plant species and peat. mdpi.comcsic.es

The transformation of these precursors would likely involve functional group interconversions, such as oxidation, reduction, and olefination, to arrive at the target structure.

Development of Synthetic Methodologies for Novel Derivatives and Structural Analogs of 17β(H)-hop-21(22)-en-3-one

The synthesis of novel derivatives and structural analogs of natural products is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

The hopane skeleton can be functionalized at various positions to create a library of analogs. The ketone at C-3 and the double bond at C-21(22) are prime targets for chemical modification.

Functionalization Reactions:

At the C-3 ketone:

Reduction: To the corresponding alcohol with varying stereochemistry (3α or 3β).

Reductive amination: To introduce amino groups.

Wittig reaction and related olefination reactions: To form exocyclic double bonds.

Aldol condensation: To introduce new carbon-carbon bonds at the C-2 position.

At the C-21(22) double bond:

Epoxidation: To form an epoxide, which can be opened with various nucleophiles. beilstein-journals.org

Dihydroxylation: To introduce two hydroxyl groups.

Hydrogenation: To saturate the double bond.

Addition reactions: Such as hydrohalogenation or hydration.

The synthesis of analogs of other complex natural products, such as epothilones, demonstrates how functionalization at specific sites can lead to compounds with improved properties. dtic.mil

Maintaining or intentionally altering the stereochemistry during the synthesis of analogs is critical. The biological activity of a molecule is often highly dependent on its three-dimensional structure.

Strategies for Stereochemical Control:

Diastereoselective reactions: When a molecule already contains one or more stereocenters, new stereocenters can often be introduced with a high degree of selectivity.

Enantioselective synthesis: For the synthesis of enantiomerically pure analogs, starting from achiral precursors, enantioselective methods are essential. mdpi.com This can involve the use of chiral catalysts or reagents.

Separation of diastereomers: If a reaction produces a mixture of diastereomers, they can often be separated by techniques such as column chromatography or crystallization. beilstein-journals.org

The synthesis of testosterone (B1683101) derivatives provides an example of how different epimers (in that case at C-7) can be prepared and isolated. nih.gov Similar principles of stereochemical control would be applied to the synthesis of analogs of 17β(H)-hop-21(22)-en-3-one.

Process Optimization and Scalability Considerations for 17beta(H)-HOP-21(22)-EN-3-ONE Synthesis

The successful transition of a synthetic route from a laboratory-scale preparation to large-scale industrial production hinges on rigorous process optimization and careful consideration of scalability. For a complex molecule like this compound, these factors are paramount for achieving economic viability and sustainable manufacturing. The strategies can be broadly categorized into chemical synthesis optimization and the development of biotechnological production platforms.

Chemical Synthesis Optimization

The scalability of a chemical synthesis is often dictated by the availability of starting materials, the efficiency of the synthetic route, and the robustness of the individual chemical transformations. Drawing parallels from the successful scale-up of other complex triterpenoids provides a framework for the potential optimization of a synthesis for this compound.

A key strategy is the use of abundant and inexpensive natural products as starting materials. For example, the large-scale synthesis of the synthetic triterpenoid (B12794562) CDDO-Me was made commercially feasible by starting from the readily available oleanolic acid, which can be sourced from olive trees. acs.org Similarly, an efficient synthesis of the target hopene would ideally begin with a hopanoid precursor isolated in high yield from a bacterial or plant source.

Route efficiency is another critical factor. Syntheses with fewer steps are generally more economical and produce less waste. The development of a scalable synthesis for β-amyrin was notable for its exceptionally short route. mdpi.com However, scaling up reactions can introduce new challenges, such as decreased yields or difficult purification, which was also observed in the amyrin synthesis when moving to a larger scale. mdpi.com Optimizing each step involves selecting cost-effective reagents, solvents, and catalysts, and refining reaction conditions (temperature, pressure, time) to maximize yield and throughput while ensuring operator safety and minimizing environmental impact. The successful kilogram-scale production of CDDO-Me demonstrates that these challenges can be overcome through dedicated process development. acs.org

Table 2: Challenges and Solutions in Scaling Up Triterpenoid Chemical Synthesis

| Challenge | Example from Analogous Syntheses | Potential Solution |

| Starting Material Cost/Availability | Accessing large quantities of α- and β-amyrin is difficult due to low concentrations in plant tissues. mdpi.com | Utilize abundant, inexpensive precursors like oleanolic or ursolic acid and perform a short, high-yield semisynthesis. acs.orgmdpi.com |

| Reaction Yield Decrease on Scale-Up | The overall yield for amyrin synthesis dropped slightly when the reaction was scaled up by a factor of five. mdpi.com | Re-optimization of reaction parameters (concentration, temperature control, mixing efficiency) for larger vessels. |

| Purification Difficulties | Purification of amyrins from natural sources is challenging, especially at a large scale. mdpi.com | Develop robust crystallization or chromatographic methods tailored for large quantities; minimize byproduct formation through reaction optimization. |

| Multi-Step Complexity | The synthesis of CDDO from oleanolic acid involves 11 steps. acs.org | Design convergent synthetic routes; telescope reaction sequences to avoid intermediate isolation and purification. |

Biotechnological Production Systems

An increasingly attractive alternative to traditional chemical synthesis is the use of biotechnological platforms. These methods leverage engineered biological systems, such as microbes or plant cell cultures, to produce valuable compounds. For triterpenoids, engineered Saccharomyces cerevisiae (baker's yeast) has emerged as a powerful host for production. frontiersin.orgnih.gov By introducing and optimizing the relevant biosynthetic pathways, including the squalene-hopene cyclase required for the hopane skeleton, it is possible to produce the target molecule or a late-stage precursor from simple carbon sources like glucose. frontiersin.org

Plant cell cultures, such as hairy root cultures, also represent a scalable alternative to cultivating whole plants, offering more controlled and consistent production. researchgate.net

Table 3: Comparison of Scalability Approaches for Triterpenoid Synthesis

| Parameter | Chemical Synthesis/Semisynthesis | Biotechnological Production |

| Starting Materials | Often relies on isolation from natural sources, which can be variable and costly. | Simple, inexpensive feedstocks (e.g., glucose, sucrose). frontiersin.org |

| Process Control | Well-defined control over reaction parameters (temperature, pressure). | Requires precise control of fermentation/culture conditions (pH, oxygen, nutrients). |

| Sustainability | Can involve harsh reagents, organic solvents, and generate significant waste. | Generally considered more environmentally friendly; uses aqueous media and renewable resources. frontiersin.org |

| Key Challenges | Multi-step complexity, reagent cost, purification of structurally similar byproducts. | Low yields, metabolic bottlenecks, gene expression instability, product purity concerns. frontiersin.org |

| Scalability Potential | Proven for some triterpenoids at the multi-kilogram scale. acs.org | Strong scalability potential suitable for industrial fermentation. frontiersin.org |

Ultimately, the optimal strategy for large-scale production of this compound may involve a hybrid approach, where a key precursor is produced via a highly optimized fermentation process and then converted to the final product through a few efficient, high-yielding chemical steps.

Molecular Mechanisms of Action and Cellular Targets of 17beta H Hop 21 22 En 3 One Preclinical Investigations

Identification and Characterization of Specific Receptor Interactions and Binding Affinities (if applicable)

Based on available scientific literature, there are no published preclinical studies that identify or characterize specific receptor interactions for 17beta(H)-hop-21(22)-en-3-one.

There is currently no information available regarding the ligand-receptor dynamics or the conformational changes induced by the binding of this compound to any specific receptor.

Data detailing the modulation of specific receptor signaling pathways by this compound are absent from current scientific literature.

Enzyme Modulation and Inhibition Kinetics of this compound

Preclinical research has identified this compound (as 3-Oxo-hop-22(29)-ene) as an inhibitor of yeast α-glucosidase. nih.govmedchemexpress.comtargetmol.com The inhibitory activity was evaluated in vitro, showing a concentration-dependent effect. medchemexpress.commdpi.com In one study, the compound demonstrated 1.51% inhibitory activity at a concentration of 10 µM, which increased to 7.39% at 100 µM. medchemexpress.commdpi.com Another investigation noted that it significantly inhibited yeast α-glucosidase activity, although this study used a different evaluation model. nih.gov

Beyond its effect on α-glucosidase, the compound has been noted for marginal anti-inflammatory activity. nih.govmedchemexpress.com In a mouse ear edema model, it produced a 17.50% decrease in inflammation at a dose of 0.31 μmol/ear. medchemexpress.commdpi.com

| Compound | Enzyme Target | Concentration (µM) | Inhibition (%) | Source |

| 3-Oxo-hop-22(29)-ene | Yeast α-glucosidase | 10 | 1.51 | medchemexpress.commdpi.com |

| 3-Oxo-hop-22(29)-ene | Yeast α-glucosidase | 100 | 7.39 | medchemexpress.commdpi.com |

Detailed mechanistic studies clarifying whether the inhibition of yeast α-glucosidase occurs via active site binding or allosteric modulation have not been fully elucidated in the available literature.

One study mentioned that the inhibitory effect of the compound on yeast α-glucosidase was observed not only in vitro but also in silico. nih.gov This suggests that computational, structure-based approaches were likely used to model the interaction between the triterpene and the enzyme, although specific details of the binding mode were not provided.

Intracellular Signaling Cascades Affected by this compound in In Vitro Models

There is no information in the reviewed scientific literature detailing the specific intracellular signaling cascades that are affected by this compound in in vitro models. Studies have also determined that the compound and its close analogues, 3β-acetoxy-hop-22(29)-ene and 3β-hydroxy-hop-22(29)-ene, did not exhibit cytotoxic activity in the assays performed. nih.gov

Modulation of Gene Expression and Protein Synthesis Pathways

There is currently no available scientific literature detailing the effects of this compound on the modulation of gene expression or protein synthesis pathways. Preclinical investigations have not yet been published that explore whether this compound alters transcription factors, signaling pathways involved in protein production, or the expression levels of specific genes.

Impact on Cell Cycle Progression and Apoptotic Pathways (Preclinical)

Contrary to what is often investigated for potential therapeutic agents, particularly in oncology, this compound has been reported as non-cytotoxic in preliminary biological assays. nih.gov A study that isolated the compound from the aerial parts of Cnidoscolus spinosus found that it did not exhibit cytotoxic activity. nih.gov This finding suggests that the compound does not induce cell death, and consequently, detailed investigations into its impact on cell cycle checkpoints (such as G1, S, or G2/M phases) or the induction of apoptotic pathways have not been a research focus. There are no available data from preclinical studies to suggest that this compound causes cell cycle arrest or triggers programmed cell death.

Membrane Interactions and Permeability Studies of this compound

Specific studies on the direct interaction of this compound with cellular membranes and its effect on permeability are not available. However, research into the broader class of hopanoids, to which this compound belongs, provides some context. Hopanoids are known as sterol surrogates in bacteria, where they play a crucial role in regulating the properties of the cell membrane. wikipedia.orgpnas.org

In bacterial systems, hopanoids are thought to increase membrane rigidity and decrease permeability, functions analogous to those of sterols in eukaryotic cells. wikipedia.orgasm.org They interact with other lipids, such as lipid A, to order the membrane and can promote the formation of a liquid-ordered phase. pnas.org This ordering effect helps to maintain membrane integrity and can influence tolerance to environmental stresses like acidic conditions. wikipedia.orgasm.org While it can be hypothesized that this compound may share these general characteristics, there are no specific experimental data to confirm its particular effects on membrane structure or permeability.

Epigenetic Modulations Induced by this compound

There is no scientific evidence from preclinical studies to suggest that this compound induces epigenetic modulations. Research into its effects on DNA methylation, histone modification, or non-coding RNA regulation has not been published.

Preclinical Biological Activities and Pharmacological Effects of 17beta H Hop 21 22 En 3 One Non Human Systems

In Vitro Studies on Cellular Responses to Hopane-Type Triterpenes

Cell Proliferation and Viability Assays (e.g., Cancer Cell Lines)

The effect of hopane-type triterpenes on cancer cell proliferation and viability has been explored, yielding varied results depending on the specific compound and cell line. Triterpenoids as a class are known to inhibit the proliferation of tumor cells and can induce apoptosis. researchgate.netnih.gov

A study investigating hopane (B1207426) triterpenes isolated from Cnidoscolus spinosus, including the structurally similar 3-oxo-hop-22(29)-ene, reported that these specific compounds did not exhibit cytotoxic activity against the tested cell lines. nih.gov In contrast, other research has identified hopane triterpenes with notable antiproliferative effects. For example, hopane triterpenoids isolated from the stems and roots of Lepisanthes senegalensis demonstrated cytotoxicity against the NCI-H187 (small cell lung cancer) cell line. researchgate.net Similarly, some hopane triterpenes have been identified as promising in the treatment of certain cancers by affecting the replication of cancer cells. researchgate.net

Cytotoxicity of Hopane-Type Triterpenes in Cancer Cell Lines

| Compound | Cell Line | Activity Reported | Source |

|---|---|---|---|

| 3-oxo-hop-22(29)-ene | Not specified | No cytotoxic activity observed | nih.gov |

| 3β-hydroxy-hop-22(29)-ene | Not specified | No cytotoxic activity observed | nih.gov |

| 3β-acetoxy-hop-22(29)-ene | Not specified | No cytotoxic activity observed | nih.gov |

| Hopane Caffeates | NCI-H187 (Small Cell Lung Cancer) | Cytotoxic with IC50 values ranging from 4.0 to 31.5 µM | researchgate.net |

Inflammatory Marker Modulation in Cell Lines

The anti-inflammatory properties of triterpenoids are a significant area of research. researchgate.netmdpi.com While specific in vitro studies on hopane-induced modulation of inflammatory markers in cell lines are not extensively detailed in the available literature, in vivo studies provide strong evidence of this activity. For instance, the hopane analog 3β-acetoxy-hop-22(29)-ene was found to inhibit myeloperoxidase (MPO) activity in a mouse model of inflammation. medchemexpress.com MPO is a key enzyme used by neutrophils during inflammation, and its inhibition points to a direct anti-inflammatory mechanism. Other triterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, a standard in vitro model for assessing anti-inflammatory potential. mdpi.com

Antioxidant Activity and Oxidative Stress Mitigation

Triterpenoids as a broad class of phytochemicals are known to possess antioxidant activities. researchgate.netpnas.org However, specific studies detailing the direct antioxidant capacity of 3-oxo-hop-22(29)-ene or its closely related hopane analogs are limited. Research on plant extracts containing hopane triterpenes has shown antioxidant effects, though these activities are often attributed to the combined action of multiple constituents, such as flavonoids and other phenolics, within the extract. nih.govresearchgate.netsigmaaldrich.com For example, a phytochemical investigation of Potentilla fulgens isolated new hopane triterpenes, but the significant radical scavenging activity observed was reported for the flavonoid constituents isolated from the same plant. nih.govresearchgate.net

Immunomodulatory Effects in Isolated Immune Cells

Preclinical studies have established that various triterpenes can exert a wide range of immunomodulatory effects. pnas.orgnih.gov These actions can include influencing cytokine production and modulating the activity of immune cells such as lymphocytes and macrophages. nih.gov For example, oleanolic acid, a well-studied pentacyclic triterpenoid (B12794562), was shown to increase total white blood cells and enhance specific antibody production in mice. nih.gov However, research focusing specifically on the immunomodulatory effects of hopane-type triterpenes like 17beta(H)-hop-21(22)-en-3-one in isolated immune cells is not well-documented in the current body of scientific literature.

In Vivo Efficacy Studies in Non-Human Animal Models

Pharmacodynamic Profiling in Disease Models

The in vivo effects of hopane-type triterpenes have been evaluated in animal models, primarily for their anti-inflammatory and antiparasitic activities. These studies provide insight into the pharmacodynamic actions of these compounds.

The most pronounced effect observed is the anti-inflammatory activity of 3β-acetoxy-hop-22(29)-ene. nih.govmedchemexpress.com In a TPA-induced mouse ear edema model, this compound demonstrated a significant, dose-dependent reduction in inflammation. medchemexpress.commdpi.com This effect was comparable to the potent anti-inflammatory drug indomethacin. mdpi.com

Additionally, 3-oxo-hop-22(29)-ene and 3β-hydroxy-hop-22(29)-ene were assessed for antiparasitic properties. These compounds showed marginal activity against the protozoan parasites Trypanosoma cruzi and Leishmania mexicana. nih.govbiocat.commedchemexpress.com

In Vivo Pharmacodynamic Activity of Hopane-Type Triterpenes

| Compound | Disease Model | Animal Model | Key Findings | Source |

|---|---|---|---|---|

| 3β-acetoxy-hop-22(29)-ene | TPA-induced inflammation | Mouse | Showed potent, dose-dependent anti-inflammatory effect; inhibited myeloperoxidase (MPO) activity with an IC50 of 0.23 μmol/ear. | nih.govmedchemexpress.commdpi.com |

| 3-oxo-hop-22(29)-ene | Parasitic infection | In vitro assay | Showed marginal activity against Trypanosoma cruzi and Leishmania mexicana. | nih.govmdpi.com |

| 3β-hydroxy-hop-22(29)-ene | Parasitic infection | In vitro assay | Demonstrated moderate activity against Trypanosoma cruzi and Leishmania mexicana. | biocat.commedchemexpress.comchemsrc.com |

Investigation of Organ-Specific Effects in Animal Models

There is currently no available scientific literature detailing the investigation of organ-specific effects of this compound in any animal models. Studies that would typically assess the impact of a compound on various organs such as the liver, kidney, heart, and lungs have not been published for this specific molecule.

Behavioral and Physiological Responses in Preclinical Models

Information regarding the behavioral and physiological responses to this compound in preclinical models is not present in the current body of scientific research. This includes a lack of data on potential effects on motor activity, cognitive function, or other physiological parameters in animal studies.

Investigation of Metabolic Fate and Biotransformation in Non-Human Organisms

The metabolic fate and biotransformation of this compound in non-human organisms have not been documented in published research.

Identification of Metabolites and Enzyme Systems Involved

Due to the absence of metabolic studies, no metabolites of this compound have been identified. Consequently, the enzyme systems that would be responsible for its biotransformation, such as cytochrome P450 enzymes, are unknown.

Pharmacokinetic Parameters in Animal Models (Absorption, Distribution, Excretion)

There are no available data on the pharmacokinetic profile of this compound in any animal models. Key parameters including its absorption, distribution throughout the body, and routes of excretion have not been determined.

Comparative Biological Activities of this compound and its Analogs (Preclinical)

A comparative analysis of the biological activities of this compound and its structural analogs cannot be conducted, as there is no published preclinical data for the parent compound or any specifically identified analogs.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 17beta H Hop 21 22 En 3 One and Its Analogs

Systematic Modification of the 17beta(H)-HOP-21(22)-EN-3-ONE Scaffold

Systematic modification of the this compound scaffold involves targeted chemical changes to its core ring system and peripheral substituents. The goal is to elucidate which molecular features are critical for biological activity and to optimize lead compounds for enhanced potency and selectivity. The bioactivity of triterpenoids is highly dependent on both the core backbone and the number and position of attached chemical groups. mdpi.com

The pentacyclic hopane (B1207426) framework is a defining feature of this compound and is fundamental to its biological profile. Triterpenoids are broadly categorized by their skeletal structure, such as hopane, oleanane (B1240867), ursane (B1242777), and lupane, among others. mdpi.com Comparative studies on different triterpenoid (B12794562) classes suggest that the specific arrangement of the five rings significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

For instance, in the context of anti-inflammatory activity, triterpenoids with an oleanane skeleton are often considered to have higher activity compared to those with an ursane backbone. mdpi.comresearchgate.net While direct ring-modification studies on the this compound scaffold are not widely reported, alterations to the core structure, such as ring cleavage or contraction, are known diagenetic processes that can occur in geological samples and would fundamentally alter biological activity. ogeochem.jpnih.gov Synthetic strategies that modify the ring system, such as the D-ring fragmentation seen in seco-estrone derivatives, typically result in a significant change or loss of the original biological activity. researchgate.net Such modifications underscore the importance of the intact pentacyclic hopane system for the bioactivity of its derivatives.

The functional groups attached to the hopane scaffold are critical determinants of target binding and efficacy. Key positions for modification include the C-3 ketone and the side chain on the E-ring.

The C-3 Position: The 3-oxo functionality is a common feature in bioactive triterpenoids. The presence of a keto group at the C-3 position is often associated with enhanced anti-inflammatory activity in the oleanane skeleton. mdpi.com However, SAR studies on a closely related analog, hop-22(29)-ene, revealed a different trend for topical anti-inflammatory activity. In this series, the 3-oxo derivative was found to be the least active, while derivatives with a 3β-hydroxy group showed moderate activity and a 3β-acetoxy group conferred the highest potency. mdpi.com This suggests that for the hopane scaffold, hydrogen bond donating capability or increased lipophilicity at the C-3 position may be more favorable for this specific activity.

| Compound (hop-22(29)-ene scaffold) | Substituent at C-3 | Topical Anti-inflammatory Activity (% Inhibition) | Reference |

|---|---|---|---|

| 3β-acetoxy-hop-22(29)-ene | Acetoxy (-OAc) | 57.27 | mdpi.com |

| 3β-hydroxy-hop-22(29)-ene | Hydroxyl (-OH) | 27.05 | mdpi.com |

| 3-oxo-hop-22(29)-ene | Ketone (=O) | 17.50 | mdpi.com |

The E-Ring and Side Chain: The double bond at the C-21(22) position in the E-ring is a distinguishing feature of the target compound. Research on rearranged e:b-friedo-hopane triterpenoids has highlighted the importance of modifications to the C-21 isopropyl group. mdpi.com In that study, derivatives featuring dehydrogenation (creating a double bond) or hydroxylation at C-22 were synthesized. mdpi.com The analog simiarendiol, which possesses a hydroxyl group at C-22, demonstrated significant cytostatic activity against HeLa and A549 human tumor cell lines, arresting the cell cycle and inducing apoptosis. mdpi.com This indicates that the E-ring side chain is a critical region for biological activity, where modifications can impart potent anticancer effects.

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives

QSAR is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dokumen.pub

While specific QSAR models for this compound derivatives are not prevalent in the existing literature, the approach has been successfully applied to other classes of pentacyclic triterpenoids, such as ursolic acid and lupeol, to predict their immunomodulatory and anti-inflammatory activities. researchgate.net The development of a predictive QSAR model for hopane derivatives would involve several key steps:

Data Set Assembly: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, and topological) for each analog would be calculated using computational chemistry software.

Model Building: Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to create an equation that quantitatively correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the resulting model would be rigorously tested using internal and external validation methods to ensure its robustness and reliability.

Such a model could then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.

Computational chemistry is integral to modern SAR studies and provides the foundation for QSAR modeling. Molecular modeling techniques like molecular docking can be used to predict the binding orientation of this compound and its analogs within the active site of a specific biological target, such as an enzyme or receptor. dokumen.pub For example, docking studies on other triterpenoids have been used to evaluate binding affinity with therapeutic targets like nuclear factor-kappa protein kinase. researchgate.net This approach helps to rationalize observed SAR data on a molecular level. For instance, it could reveal why a hydroxyl group at C-3 might form a crucial hydrogen bond with an amino acid residue in the target's binding pocket, leading to higher potency than a ketone at the same position.

Pharmacophore Elucidation and Ligand-Based Drug Design from this compound

Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological effect. dokumen.pubnih.gov

Although no specific pharmacophore models have been published based on this compound, a hypothetical model can be proposed based on its structure and SAR data from related compounds. The key features of this compound that could contribute to a pharmacophore model include:

A Hydrogen Bond Acceptor (HBA): The oxygen atom of the C-3 ketone.

A Hydrophobic Feature: The rigid, non-polar pentacyclic steroid-like core.

A Hydrophobic/Electronic Feature: The C-21(22) double bond in the E-ring.

By aligning this compound with a set of structurally diverse but functionally related active and inactive analogs, a 3D pharmacophore model could be generated. ugm.ac.idmdpi.com This model would serve as a 3D query to search virtual compound libraries for novel scaffolds that match the required pharmacophoric features but possess a different chemical backbone. This process, known as virtual screening, can accelerate the discovery of new lead compounds with potentially improved properties.

Stereochemical Influences on the Biological Activity of this compound Analogs

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in the biological activity of many compounds, including the hopane-type triterpenoid this compound and its analogs. The specific orientation of substituents and the conformation of the ring system can significantly impact how these molecules interact with biological targets, leading to variations in their pharmacological effects.

Naturally occurring hopanoids typically exhibit the 17β(H),21β(H) stereochemistry. ukm.my However, this arrangement is thermodynamically unstable and can be converted to the more stable 17α(H),21β(H)-hopanes and 17β(H),21α(H)-moretanes during diagenetic and catagenetic processes. ukm.my Similarly, the biological 22R configuration found in hopanoids with side chains is often lost in favor of a slight preference for the 22S epimer under geological conditions. ukm.my

The influence of stereochemistry on biological activity is not limited to the hopane skeleton itself but also extends to various analogs. For instance, in a study of indenoisoquinoline topoisomerase I inhibitors, it was found that the stereochemistry of a propanediol (B1597323) substituent had a profound effect on activity. The (S)-isomer exhibited high inhibitory activity, while the (R)-isomer was largely inactive. nih.gov This highlights how the spatial arrangement of even a small substituent can dictate the interaction with a biological target.

Research into other triterpenoids further underscores the importance of stereochemistry. For example, the discovery of enzymes that can produce rare or previously inaccessible triterpene stereoisomers, such as 19-epi-lupeol and a novel hopanoid stereoisomer called protostahopenol, opens up new possibilities for developing triterpenoid-derived drugs with potentially different biological activities. researchgate.netnih.gov The ability to generate these stereoisomers is crucial, as naturally occurring hormone stereoisomers are known to have markedly different biological effects. researchgate.netnih.gov

In the context of e:b-friedo-hopane triterpenoids, the introduction of a hydroxyl group at C-22 was found to be a key determinant of cytotoxic activity. mdpi.com This finding suggests that modifications at specific stereocenters can significantly enhance the desired biological effect.

The following table summarizes the stereochemical configurations of some hopane-related compounds and their significance:

| Compound/Configuration | Significance |

| 17β(H),21β(H)-hopanes | Naturally occurring, biologically active configuration. ukm.my |

| 17α(H),21β(H)-hopanes | More thermodynamically stable geological product. ukm.my |

| 17β(H),21α(H)-moretanes | More thermodynamically stable geological product. ukm.my |

| 22R configuration | Biologically produced configuration in hopanoids with side chains. ukm.my |

| 22S configuration | Geologically favored epimer. ukm.my |

The synthesis and biological evaluation of various heterocyclic compounds have also demonstrated the critical role of stereochemistry. For example, the substitution pattern on the core structure of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1 can lead to alternative binding modes, influencing their inhibitory potential and selectivity. nih.govresearchgate.net

Advanced Analytical Methodologies for the Study of 17beta H Hop 21 22 En 3 One in Research Contexts

Spectroscopic Techniques for Elucidating Structural Nuances and Interactions

Spectroscopy is fundamental to the structural elucidation of hopanoids. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information on atomic connectivity, conformation, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of hopanoids in solution. jst.go.jporganicchemistrydata.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of each proton and carbon atom in the molecule. For a compound like 17beta(H)-hop-21(22)-en-3-one, specific chemical shifts would confirm the presence of the ketone at the C-3 position and the double bond between C-21 and C-22.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and defining its stereochemistry. researchgate.net Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations are vital for piecing together the intricate pentacyclic hopane (B1207426) skeleton.

For conformational analysis, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount. jst.go.jp It detects protons that are close in space, providing insights into the three-dimensional arrangement of the molecule, including the conformation of the side chain and the stereochemistry at chiral centers like 17beta(H). jst.go.jp Studies on related hopane triterpenoids have successfully used NOESY in conjunction with molecular mechanics calculations to define side-chain conformations. jst.go.jp Such analyses would be critical to confirm the spatial relationships dictated by the 17-beta hydrogen configuration in the target compound.

| Carbon Atom | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| C-3 | ~215-220 | Characteristic of a ketone in a six-membered ring. |

| C-17 | ~50-60 | Typical for the 17β(H) configuration in hopanoids. |

| C-21 | ~140-150 | Represents the C=C double bond in the hop-21(22)-ene structure. |

| C-22 | ~115-125 | |

| C-18, C-19, C-20, C-29, C-30 | ~15-30 | Represents various methyl groups on the hopane skeleton. |

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the analysis of hopanoids, providing highly accurate mass measurements that facilitate the determination of elemental compositions for the parent compound and its metabolites. nih.govresearchgate.net Techniques like Orbitrap or Time-of-Flight (TOF) MS can achieve mass accuracies in the low parts-per-million (ppm) range, which is essential for distinguishing between compounds with very similar nominal masses. thermofisher.com

In research contexts, HRMS coupled with liquid chromatography (LC-HRMS) is used to profile metabolites of this compound from biological matrices. nih.gov Metabolite identification strategies involve searching for predicted mass shifts corresponding to common biotransformations (e.g., hydroxylation, reduction, conjugation) relative to the parent drug. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the precursor ion. nih.gov Hopanoids typically exhibit characteristic fragmentation patterns. A prominent fragment ion at a mass-to-charge ratio (m/z) of 191 is a well-established marker for the A/B ring system of the hopane skeleton, aiding in the identification of this class of compounds in complex samples. nih.gov Analysis of the fragmentation of the specific [M+H]⁺ ion of this compound would reveal losses related to its side chain and modifications on the pentacyclic core, enabling detailed structural elucidation of its metabolites. nih.gov

| Compound | Molecular Formula | Exact Mass [M+H]⁺ (Da) | Metabolic Transformation |

|---|---|---|---|

| This compound | C₃₀H₄₆O | 423.3621 | Parent Compound |

| Hydroxylated Metabolite | C₃₀H₄₆O₂ | 439.3570 | +O |

| Reduced Metabolite (Ketone to Alcohol) | C₃₀H₄₈O | 425.3778 | +2H |

| Dihydroxylated Metabolite | C₃₀H₄₆O₃ | 455.3520 | +2O |

While NMR provides the structure in solution, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of a molecule in its solid, crystalline state. nih.gov Obtaining a single crystal of this compound suitable for diffraction would provide precise atomic coordinates, bond lengths, and bond angles. This would serve as the ultimate confirmation of its structure, including the absolute stereochemistry at all chiral centers. nih.gov

Chromatographic Separations for Isolation, Purification, and Trace Analysis

Chromatography is the cornerstone of separating individual compounds from complex mixtures, a necessary step for both analysis and purification. For hopanoids, both liquid and gas chromatography are extensively used. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of hopanoids. nih.govjneonatalsurg.com Method development involves the systematic optimization of several parameters to achieve the desired separation. researchgate.netlcms.cz

For this compound, which is a relatively nonpolar compound, both normal-phase and reversed-phase HPLC could be employed. nih.gov A typical approach might use a C18 (octadecylsilyl) column for reversed-phase separation with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. mdpi.com Method development would focus on optimizing the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to ensure a sharp peak shape and good resolution from other related compounds or impurities. researchgate.net

Once developed, the method must be validated according to established guidelines (e.g., ICH Q2(R2)) to ensure it is fit for its intended purpose. europa.eu Validation involves assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness. researchgate.net A validated HPLC method is essential for the reliable quantification of this compound in research samples.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm (for the carbonyl group) or Mass Spectrometer (LC-MS) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mit.eduresearcher.life While some simple hopanoids can be analyzed directly, those with polar functional groups, such as alcohols or amines, often require derivatization to increase their volatility. nih.govmit.edu For this compound, analysis might be possible without derivatization, but if its metabolites (e.g., the reduced alcohol form) are of interest, derivatization (e.g., acetylation or silylation) would be necessary. mit.edu

The analysis often requires specialized high-temperature (HT) GC columns (e.g., DB-5HT, DB-XLB) that can withstand temperatures up to 350°C or higher, which is necessary to elute these large triterpenoid (B12794562) molecules. nih.govmit.edu The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification. As with LC-MS, the mass spectrometer provides a mass spectrum with a specific fragmentation pattern, including the characteristic m/z 191 ion, which aids in confirming the hopanoid structure. nih.govnih.gov GC-MS offers excellent sensitivity and is a standard method for profiling hopanoids in geological and environmental samples. researcher.lifeacs.org

| Parameter | Condition |

|---|---|

| Column | High-Temperature Fused Silica Capillary (e.g., Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection | Splitless or Programmed Temperature Vaporizer (PTV) nih.gov |

| Oven Program | e.g., 50°C (hold 3 min) to 325°C at 6°C/min, hold 25 min nih.gov |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-650 |

Bioanalytical Methods for Quantifying this compound in Biological Matrices (Non-Human)

The quantification of this compound in complex biological samples such as plasma, tissue homogenates, and urine from preclinical research models would necessitate highly sensitive and selective analytical techniques. The lipophilic nature and likely low physiological concentrations of this triterpenoid present significant analytical challenges, including matrix effects and the need for efficient extraction procedures.

Immunoassays and Biosensor-Based Detection

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), represent a potential high-throughput method for the quantification of this compound. The development of a competitive ELISA would first require the synthesis of a suitable immunogen. This typically involves conjugating this compound to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to elicit an immune response and generate specific polyclonal or monoclonal antibodies. The resulting antibodies would be the cornerstone of the assay, providing the necessary selectivity for the target analyte. While no specific immunoassays for this compound have been reported, similar assays have been developed for other small molecule natural products.

Biosensor-based detection offers an alternative, real-time, and label-free approach. Surface plasmon resonance (SPR) is a leading biosensor technology that could be adapted for this purpose. In a hypothetical SPR-based assay, a specific antibody against this compound would be immobilized on a sensor chip. The binding of the compound from a sample to these antibodies would then be detected as a change in the refractive index, proportional to the analyte's concentration.

Table 1: Comparison of Potential Immunoassay and Biosensor Techniques

| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) Biosensor |

| Principle | Antigen-antibody reaction with enzymatic signal amplification. | Change in refractive index upon mass binding to a sensor surface. |

| Label Requirement | Requires labeled antigen or antibody (e.g., enzyme conjugate). | Label-free detection. |

| Throughput | High (96-well or 384-well plate format). | Moderate to High, depending on the system. |

| Key Advantage | High sensitivity and suitability for batch analysis. | Real-time binding kinetics and label-free operation. |

| Primary Challenge | Requires development of specific antibodies. | Potential for non-specific binding and matrix interference. |

Microfluidics and Miniaturized Analytical Platforms

Microfluidics, or "lab-on-a-chip" technology, could provide integrated platforms for the rapid and efficient analysis of this compound from small sample volumes. A microfluidic device could potentially automate sample preparation steps, such as extraction and cleanup, followed by separation and detection. For instance, a chip could integrate solid-phase extraction (SPE) to isolate the lipophilic this compound from an aqueous biological matrix, followed by electrophoretic separation and electrochemical or optical detection. The primary advantages of such a system would be reduced reagent consumption, faster analysis times, and the potential for point-of-care or in-field applications in preclinical research settings.

In Situ and In Vivo Imaging Techniques for Tracking this compound (Preclinical)

Visualizing the biodistribution and target engagement of this compound within a living organism is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Advanced imaging techniques would be indispensable for these preclinical investigations.

Radiotracer Synthesis and Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging modality that allows for the non-invasive, quantitative assessment of the distribution of a radiolabeled molecule. To utilize PET for studying this compound, a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), would need to be incorporated into the compound's structure.

The synthesis of a suitable radiotracer would be a critical and challenging step. For example, creating [¹⁸F]this compound would likely involve a multi-step synthesis to introduce the ¹⁸F isotope onto the hopane scaffold without altering its biological activity. Once the radiotracer is produced and administered to a preclinical model (e.g., a rodent), PET imaging can track its accumulation in various organs and tissues over time, providing valuable data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Potential Radiotracers for PET Imaging of this compound

| Radionuclide | Half-life | Common Precursor | Potential Labeling Position | Key Consideration |

| Carbon-11 (¹¹C) | 20.4 min | [¹¹C]CH₃I or [¹¹C]CO₂ | A metabolically stable position on the hopane ring or side chain. | The short half-life requires a nearby cyclotron and rapid synthesis. |

| Fluorine-18 (¹⁸F) | 109.8 min | [¹⁸F]Fluoride | A position amenable to nucleophilic substitution, often requiring a precursor with a suitable leaving group. | Longer half-life allows for more complex synthesis and longer imaging studies. |

Fluorescence Microscopy for Subcellular Localization Studies

To investigate the localization of this compound within individual cells, fluorescence microscopy techniques would be employed. This would require chemically modifying the compound to attach a fluorescent dye (a fluorophore) without significantly impacting its inherent biological properties. The choice of fluorophore would depend on factors such as brightness, photostability, and the desired excitation/emission wavelengths to avoid interference from cellular autofluorescence.

Once a fluorescently-labeled version of this compound is synthesized, it can be introduced to cell cultures. High-resolution imaging techniques, such as confocal microscopy or super-resolution microscopy, would then be used to visualize its accumulation in specific subcellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus. Co-localization studies, using fluorescent markers for specific organelles, could further elucidate the compound's precise intracellular targets and mechanism of action.

Natural Occurrence, Geochemical Significance, and Environmental Fate of 17beta H Hop 21 22 En 3 One

Natural Occurrence and Distribution Across Biological Species (e.g., Plants, Bacteria) and Ecosystems (e.g., Peat Bogs, Sediments)

The pentacyclic triterpenoid (B12794562) 17β(H)-hop-21(22)-en-3-one is a naturally occurring chemical compound found in a variety of biological and geological settings. Its presence is often linked to both prokaryotic and eukaryotic organisms, and it accumulates in specific ecosystems, serving as a molecular fossil.

Hopanoids with an oxygenated function at the C-3 position, such as 17β(H)-hop-21(22)-en-3-one, are frequently associated with a plant origin. mdpi.com This is because their biosynthesis can involve oxidosqualene, a precursor common in plants, rather than squalene (B77637), which is the typical precursor in bacteria. mdpi.com Evidence for the plant origin of 3-oxyhopanoids includes their detection in the leaves of species like Euphorbia lathyris mdpi.comnih.gov, Maprounea guianensis, plants from the Gentianaceae family, and Quercus species. mdpi.com The related compound, hop-21(22)-ene, has been reported in ferns such as Goniophlebium niponicum and Davallia trichomanoides. nih.gov

Despite the association with plants, a prokaryotic origin for 3-oxyhopanoids, including 17β(H)-hop-21(22)-en-3-one, cannot be discounted. In some peat profiles, the carbon-13 isotopic composition (δ¹³C) of these compounds is similar to that of regular hopanoids of unequivocal prokaryotic origin, suggesting a potential bacterial source. mdpi.com Hopanoids are known to be produced by various bacteria, including cyanobacteria, where they play a role in cell membrane function. ukm.my The presence of related hopanoids like diploptene (B154308) (hop-22(29)-ene) in cyanobacteria supports the potential for bacterial synthesis of a wide range of hopanoid structures. redalyc.org

This dual-source possibility makes the distribution of 17β(H)-hop-21(22)-en-3-one in ecosystems particularly interesting. It is commonly found in peat bogs, where it can be abundant, especially in the upper layers of peat profiles. mdpi.com In Spanish peat bogs, for instance, hop-17(21)-en-3-one was detected along with its acetate (B1210297) derivative. mdpi.com The compound is also a constituent of immature sediments and lignites. researchgate.netutm.my Its presence in these environments is a result of the deposition and preservation of organic matter from the organisms that originally synthesized it.

The distribution and concentration of hopanoids, including 17β(H)-hop-21(22)-en-3-one, can vary significantly within a single ecosystem, as demonstrated by studies of peat profiles. The table below, derived from research on Spanish peat bogs, illustrates the varying concentrations of related hopanoids at different depths, reflecting changes in organic input and preservation conditions.

| Sample Depth (cm) | C31αβ R hopane (B1207426) (µg/g Corg) | 22,29,30-trisnorhopan-21-one (µg/g Corg) | lupan-3-one (µg/g Corg) |

| 30-80 (Roñanzas) | up to 420 | 0.1 to 72 | 0.5 to 78 |

| Uppermost 20 (La Borbolla) | 1.0 to 31.5 | 1.1 to 17.1 | - |

| Uppermost 20 (Buelna) | 0.1 to 13.4 | 0.2 to 2 | - |

| 50-60 and ~80 (Pendueles) | 0.1 to 21.3 | 0.1 to 7.4 | - |

This table presents a summary of concentration ranges for selected hopanoids and a triterpenoid in different peat profiles from Spain, adapted from data presented in a study on the topic. mdpi.com Note: "-" indicates data not provided in the source for that specific compound in that location.

Role of 17beta(H)-HOP-21(22)-EN-3-ONE as a Chemical Biomarker in Geochemistry and Paleoenvironmental Reconstruction

Hopanoids, including 17β(H)-hop-21(22)-en-3-one and its isomers, are invaluable chemical biomarkers in the fields of geochemistry and paleoenvironmental reconstruction. lookchem.com Their chemical stability and resistance to degradation over geological timescales allow them to be preserved in sediments and rocks, providing a window into past environments. lookchem.comnih.gov

One of the primary applications of hopanoids is in assessing the thermal maturity of organic matter. unito.it The stereochemistry of hopanoids, specifically at the C-17 and C-21 positions, changes with increasing temperature. unito.itresearchgate.net The biologically produced 17β(H),21β(H) configuration, often referred to as the "biohopanoid" configuration, is thermodynamically unstable. ukm.myunito.it With increasing thermal stress during diagenesis and catagenesis, this configuration isomerizes to the more stable 17α(H),21β(H) (hopane) and 17β(H),21α(H) (moretane) configurations. ukm.myunito.it Therefore, the ratio of these different isomers can be used to determine the thermal history of a sediment or crude oil. unito.it

The presence and relative abundance of specific hopanoids can also indicate the types of organisms that contributed to the organic matter in a particular depositional environment. researchgate.net For example, a high abundance of hop-17(21)-ene in lignites has been linked to increased bacterial activity in relatively wet or humid conditions during peat formation. researchgate.net Conversely, very low levels of this compound may suggest a more restricted influence of bacterial degradation under drier conditions. researchgate.net The detection of 17β(H)-hop-21(22)-en-3-one and other 3-oxyhopanoids can point towards an input from higher plants. mdpi.com

Furthermore, the isotopic composition of hopanoids can provide additional clues about past biogeochemical cycles. For instance, the carbon isotopic signature (δ¹³C) of diploptene, a related hopanoid, has been used to trace methanotrophic activity in peat bogs and marine sediments. researchgate.netnih.gov Depleted δ¹³C values in hopanoids can be indicative of methane (B114726) oxidation, as methane produced biogenically is typically depleted in ¹³C. nih.gov

The following table summarizes the use of hopanoid parameters in paleoenvironmental reconstruction:

| Hopanoid Parameter | Geochemical/Paleoenvironmental Indication |

| Ratio of 17β(H),21β(H) to 17α(H),21β(H) hopanes | Thermal maturity of organic matter. unito.itresearchgate.net |

| Abundance of hop-17(21)-ene | Bacterial activity, paleomire humidity. researchgate.net |

| Presence of 3-oxyhopanoids (e.g., hop-17(21)-en-3-one) | Input from higher plants. mdpi.com |

| δ¹³C of hopanoids (e.g., diploptene) | Methanotrophic activity, carbon cycling. researchgate.netnih.gov |

| High C31-homohopane abundance | Oxic depositional environment. utm.my |

Environmental Fate and Degradation Pathways of this compound in Sediments and Oils

The environmental fate of 17β(H)-hop-21(22)-en-3-one in sediments and oils is primarily governed by diagenetic and catagenetic processes, which involve transformation and degradation over geological time. Hopanoids are generally more resistant to biodegradation compared to other organic molecules like n-alkanes. nih.gov However, they are not inert and undergo predictable chemical alterations, particularly isomerization.

The initial biological configuration of hopanoids is the 17β(H),21β(H) stereochemistry. ukm.my This "ββ" configuration is thermodynamically unstable and, with increasing burial depth and temperature, it converts to more stable geological configurations. unito.itresearchgate.net The primary degradation pathway involves isomerization at the C-17 and C-21 positions, leading to the formation of 17α(H),21β(H)-hopanes (αβ configuration) and 17β(H),21α(H)-hopanes (βα configuration, also known as moretanes). ukm.myunito.it The αβ configuration is the most stable and typically predominates in mature crude oils. ukm.my

In addition to isomerization of the hopane backbone, other transformations can occur. For instance, 22-hydroxyhopan-3-one, a potential precursor, can dehydrate to form either hop-21(22)-en-3-one or hop-22(29)-en-3-one. mdpi.com Further isomerization in acidic environments can then lead to the formation of hop-17(21)-en-3-one. mdpi.com The double bond in hopenes can also migrate during diagenesis. For example, hop-22(29)-ene (diploptene) can be a precursor to hop-17(21)-ene in sediments. redalyc.org

In anoxic depositional environments rich in sulfur, hopanoids can be incorporated into macromolecular organic matter through sulfurization. uu.nl This process can selectively preserve certain hopanoid skeletons, such as the C35 hopane skeleton, providing an indicator for anoxia in past depositional environments. uu.nl

The degradation and transformation of hopanoids are key processes in the formation of petroleum. The distribution of different hopane isomers and their degradation products in crude oils can be used to correlate oils with their source rocks and to assess the maturity and depositional environment of the source rock. nih.govacs.org

Emerging Research Directions and Future Perspectives for 17beta H Hop 21 22 En 3 One

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in 17beta(H)-HOP-21(22)-EN-3-ONE Research

The advent of omics technologies—genomics, proteomics, and metabolomics—is set to revolutionize our understanding of this compound. These high-throughput approaches offer a holistic view of the molecular landscape, enabling researchers to decipher the complex interactions of this compound within biological systems.

Genomics will be instrumental in identifying the genes and genetic pathways that are influenced by this compound. By studying the complete set of an organism's genes, researchers can pinpoint specific genetic markers that may predict a response to the compound. isaaa.org This could pave the way for personalized medicine approaches where treatments are tailored to an individual's genetic makeup. proteobiojournal.com

Proteomics , the large-scale study of proteins, will help to elucidate the protein targets of this compound. proteobiojournal.com By analyzing the entire protein complement of a cell or organism, scientists can identify which proteins directly bind to the compound and how this interaction affects cellular function. isaaa.orgproteobiojournal.com This information is crucial for understanding its mechanism of action.

Metabolomics focuses on the complete set of small-molecule metabolites within a biological sample. isaaa.org This technology can reveal the downstream metabolic consequences of this compound activity, providing a snapshot of the cellular phenotype. isaaa.orgnih.gov By correlating changes in the metabolome with gene and protein expression profiles, a comprehensive picture of the compound's biological effects can be constructed. nih.gov

The integrated analysis of data from these three omics fields will provide a systems-level understanding of how this compound functions. This multi-omics approach is powerful for identifying candidate genes and enzymes involved in its metabolism and for characterizing its broader physiological impact. nih.gov

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Application in this compound Research | Potential Outcomes |

| Genomics | Identifying genes and pathways modulated by the compound. isaaa.org | Discovery of genetic biomarkers for response. proteobiojournal.com |

| Proteomics | Identifying protein interaction partners. proteobiojournal.com | Elucidation of the mechanism of action. proteobiojournal.com |

| Metabolomics | Characterizing downstream metabolic effects. isaaa.org | Understanding the phenotypic impact of the compound. isaaa.org |

| Multi-Omics | Correlative analysis of genomic, proteomic, and metabolomic data. nih.gov | A comprehensive, systems-level understanding of the compound's biological role. nih.gov |

Development of Novel Research Tools and Probes Based on this compound

To further investigate the biological functions of this compound, the development of specialized research tools and probes is essential. These tools are instruments designed to measure and study the compound's interactions and effects with greater precision. slideshare.netslideshare.net

One key area of development is the creation of fluorescently tagged or radiolabeled versions of this compound. These probes would allow researchers to visualize the compound's distribution within cells and tissues, track its binding to specific protein targets, and quantify its uptake and metabolism.

Another important avenue is the design of molecularly imprinted polymers (MIPs) specific for this compound. acs.org These synthetic receptors can be used to develop highly selective sensors for detecting and quantifying the compound in complex biological samples. acs.org Additionally, the development of specific antibodies against this compound would provide a valuable tool for immunoassays and other detection methods.

The creation of these novel research tools will be guided by a systematic process of design, validation, and refinement to ensure their reliability and accuracy. researchgate.net

Potential for Synthetic Biology Approaches in this compound Production and Modification

Synthetic biology, an interdisciplinary field that combines biology and engineering, offers promising avenues for both the production and modification of this compound. hudsonlabautomation.comnih.gov This approach involves redesigning biological systems to perform new and useful functions. hudsonlabautomation.com

The biosynthesis of this compound likely originates from the cyclization of squalene (B77637), a common precursor for many triterpenoids. researchgate.netscispace.com Bacteria utilize oxygen-independent reactions to convert squalene into hopanoids like diploptene (B154308). researchgate.net In some eukaryotes, a squalene-hopene cyclase (SHC) is responsible for hopanoid synthesis. nih.gov

By harnessing the power of synthetic biology, it may be possible to engineer microorganisms, such as E. coli or yeast, to produce this compound in large quantities. hudsonlabautomation.comnih.gov This involves introducing the necessary biosynthetic genes into a suitable host organism and optimizing the metabolic pathways to maximize yield. nih.govbiotechrep.irwur.nl Such bio-based production methods offer a more sustainable and cost-effective alternative to traditional chemical synthesis. biotechrep.ir

Furthermore, synthetic biology techniques can be used to create novel analogs of this compound with enhanced or altered biological activities. nih.gov By modifying the enzymes in the biosynthetic pathway, researchers can generate a library of related compounds for screening and further investigation. nih.gov

Table 2: Synthetic Biology Strategies for this compound

| Strategy | Description | Potential Benefit |

| Metabolic Engineering | Introducing and optimizing the biosynthetic pathway for this compound in a microbial host. biotechrep.ir | Sustainable and scalable production of the compound. nih.gov |

| Enzyme Engineering | Modifying the key enzymes, such as squalene-hopene cyclase, to alter their substrate specificity or product profile. nih.gov | Creation of novel derivatives with potentially improved therapeutic properties. |

| Chassis Optimization | Selecting and engineering the most suitable microbial host for efficient production. nih.gov | Increased yield and productivity. wur.nl |

Exploration of Uncharted Biological Activities and Preclinical Therapeutic Avenues

While some biological activities of hopanoids are known, the specific functions of this compound remain largely unexplored. Future research will focus on uncovering its potential therapeutic applications across a range of diseases.

Given the structural similarities of hopanoids to sterols, one area of interest is their potential role in modulating membrane function and signaling pathways typically influenced by steroids. nih.gov This could have implications for inflammatory diseases, where nuclear receptors like PXR and CAR play a significant role. nih.gov